beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-: is a complex organic compound that belongs to the class of glucuronic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid derivatives typically involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Biology
In biological research, derivatives of beta-D-Glucopyranuronic acid are explored for their interactions with enzymes and receptors. They may serve as inhibitors or activators in various biochemical pathways.
Medicine
Medicinal applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological molecules makes it a candidate for drug design and development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid derivatives involves their interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranuronic acid derivatives: These compounds share a similar glucuronic acid backbone but differ in their substituents.
Chlorinated aromatic compounds: These compounds have similar chlorinated aromatic rings but may lack the glucuronic acid moiety.
Uniqueness
The uniqueness of beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67200-81-1 |
---|---|
Molecular Formula |
C19H17Cl3N2O7 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-chloro-N-[(3,4-dichlorophenyl)carbamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl3N2O7/c20-8-1-4-10(5-2-8)24(19(30)23-9-3-6-11(21)12(22)7-9)17-15(27)13(25)14(26)16(31-17)18(28)29/h1-7,13-17,25-27H,(H,23,30)(H,28,29)/t13-,14-,15+,16-,17+/m0/s1 |
InChI Key |
LYTMAQKRWKXIFV-ZOFXXKQRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.